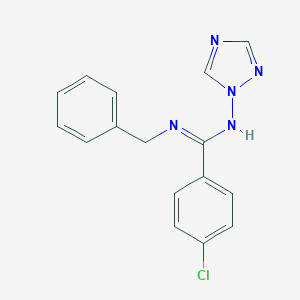![molecular formula C21H26N4O2 B259175 (4-Methoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine](/img/structure/B259175.png)
(4-Methoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine, also known as MBMBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of (4-Methoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. This compound has been shown to inhibit the activity of these pathways, leading to the suppression of cancer cell growth, neuroinflammation, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of oxidative stress and inflammation, and the promotion of neuroprotection. This compound has also been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the advantages of (4-Methoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. This compound also has low toxicity and high selectivity towards cancer cells, making it a safer and more effective alternative to traditional chemotherapy drugs. However, one limitation of this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for (4-Methoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine research, including the optimization of its synthesis method, the investigation of its therapeutic potential in other diseases, and the development of novel delivery systems to improve its bioavailability and efficacy. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in cancer and neuroinflammation. Overall, this compound shows great promise as a potential therapeutic agent for various diseases, and further research is needed to fully explore its potential.
合成方法
(4-Methoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzyl chloride with 1-(2-aminoethyl)-2-morpholin-4-ylbenzimidazole, followed by the addition of morpholine and purification. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
科学研究应用
(4-Methoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine has been studied for its potential therapeutic effects on various diseases, including cancer, neurological disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurological disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In addition, this compound has been investigated for its anti-inflammatory properties, with promising results in animal models of inflammation.
属性
分子式 |
C21H26N4O2 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C21H26N4O2/c1-26-18-8-6-17(7-9-18)16-22-21-23-19-4-2-3-5-20(19)25(21)11-10-24-12-14-27-15-13-24/h2-9H,10-16H2,1H3,(H,22,23) |
InChI 键 |
RWYZABDBTMSTGA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCOCC4 |
规范 SMILES |
COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)
![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)
![N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B259098.png)
![N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)
![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)

![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)


![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)